molecular formula C11H13BrN2O2S B318590 N-(2-bromobenzoyl)-N'-(2-methoxyethyl)thiourea

N-(2-bromobenzoyl)-N'-(2-methoxyethyl)thiourea

Cat. No.: B318590
M. Wt: 317.2 g/mol
InChI Key: OILTXEWASVUVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromobenzoyl)-N'-(2-methoxyethyl)thiourea is a chemical compound with a complex structure that includes a bromine atom, a methoxyethyl group, and a carbamothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromobenzoyl)-N'-(2-methoxyethyl)thiourea typically involves multiple steps, starting with the bromination of benzamide. The brominated benzamide is then reacted with 2-methoxyethyl isothiocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromobenzoyl)-N'-(2-methoxyethyl)thiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-bromobenzoyl)-N'-(2-methoxyethyl)thiourea has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-bromobenzoyl)-N'-(2-methoxyethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-methylbenzamide
  • 2-bromo-N-ethylbenzamide
  • 2-bromo-N-(2-hydroxyethyl)benzamide

Uniqueness

N-(2-bromobenzoyl)-N'-(2-methoxyethyl)thiourea is unique due to the presence of the methoxyethyl and carbamothioyl groups, which confer distinct chemical properties and reactivity. These functional groups can influence the compound’s solubility, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13BrN2O2S

Molecular Weight

317.2 g/mol

IUPAC Name

2-bromo-N-(2-methoxyethylcarbamothioyl)benzamide

InChI

InChI=1S/C11H13BrN2O2S/c1-16-7-6-13-11(17)14-10(15)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H2,13,14,15,17)

InChI Key

OILTXEWASVUVDB-UHFFFAOYSA-N

SMILES

COCCNC(=S)NC(=O)C1=CC=CC=C1Br

Canonical SMILES

COCCNC(=S)NC(=O)C1=CC=CC=C1Br

Origin of Product

United States

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